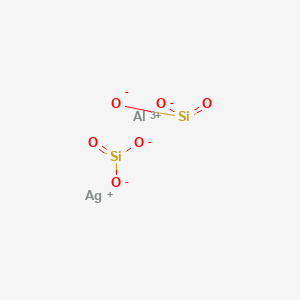
Silicic acid, aluminum silver salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid, aluminum silver salt is a compound that combines silicic acid with aluminum and silver ions Silicic acid itself is a weak acid formed by silicon, oxygen, and hydrogen, and is often found in aqueous solutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of silicic acid, aluminum silver salt typically involves the reaction of silicic acid with aluminum and silver salts. One common method is to mix an aqueous solution of silicic acid with aluminum nitrate and silver nitrate under controlled pH conditions. The reaction is usually carried out at room temperature, and the resulting product is filtered and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure consistent product quality. The final product is often purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Silicic acid, aluminum silver salt can undergo various chemical reactions, including:
Oxidation: The silver ions in the compound can be oxidized to form silver oxide.
Reduction: The aluminum ions can be reduced to metallic aluminum under certain conditions.
Substitution: The silicic acid component can participate in substitution reactions with other silicate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Silicate compounds such as sodium silicate or potassium silicate can be used in substitution reactions.
Major Products Formed
Oxidation: Silver oxide and aluminum oxide.
Reduction: Metallic aluminum and reduced silicate species.
Substitution: Various silicate derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Silicic acid, aluminum silver salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential antimicrobial properties, particularly the silver component.
Medicine: Explored for use in wound dressings and coatings due to its antimicrobial effects.
Industry: Utilized in the production of advanced materials and coatings with enhanced durability and resistance to corrosion.
Wirkmechanismus
The mechanism of action of silicic acid, aluminum silver salt involves the interaction of its components with biological and chemical systems. The silver ions are known to disrupt microbial cell membranes, leading to cell death. The aluminum ions can interact with various biological molecules, affecting their function. The silicic acid component can form protective layers on surfaces, enhancing durability and resistance to environmental factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silicic acid, sodium salt: Similar in structure but contains sodium ions instead of aluminum and silver.
Silicic acid, potassium salt: Contains potassium ions and has different solubility and reactivity properties.
Aluminum silicate: A compound that combines aluminum and silicate without the silver component.
Uniqueness
Silicic acid, aluminum silver salt is unique due to the combination of aluminum and silver ions, which impart distinct properties such as enhanced antimicrobial activity and improved material durability. This makes it particularly valuable in applications where both antimicrobial properties and material strength are desired.
Eigenschaften
CAS-Nummer |
63939-08-2 |
|---|---|
Molekularformel |
AgAlO6Si2 |
Molekulargewicht |
287.02 g/mol |
IUPAC-Name |
aluminum;silver;dioxido(oxo)silane |
InChI |
InChI=1S/Ag.Al.2O3Si/c;;2*1-4(2)3/q+1;+3;2*-2 |
InChI-Schlüssel |
KCNCWIUEZFKZMO-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















